molecular formula C14H19N3S B1306527 (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 797770-11-7

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No.: B1306527
CAS No.: 797770-11-7
M. Wt: 261.39 g/mol
InChI Key: YONVNBLFRADQRH-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The historical development of this compound can be traced through the broader evolution of imidazole chemistry, which began with Heinrich Debus's first synthesis of imidazole in 1858. Debus utilized glyoxal and formaldehyde in ammonia to create the parent imidazole compound, originally called glyoxaline, establishing the foundation for all subsequent imidazole derivatives. The name "imidazole" was later coined in 1887 by the German chemist Arthur Rudolf Hantzsch, providing the nomenclature framework that continues to be used today. This historical progression from simple imidazole synthesis to complex substituted derivatives reflects the systematic development of heterocyclic chemistry as a distinct scientific discipline.

The chemical classification of this compound places it within the broader category of imidazole derivatives, specifically as a substituted imidazole with both aliphatic and aromatic substituents. According to established classification systems, this compound belongs to the five-membered heterocyclic compounds containing nitrogen, specifically the diazole family. The imidazole ring system itself is classified as aromatic due to the presence of six π-electrons in a planar ring structure, with the aromaticity arising from the pair of electrons on the protonated nitrogen atom and one electron from each of the remaining four ring atoms. This aromatic character contributes significantly to the compound's stability and reactivity patterns.

The compound's classification extends beyond simple heterocyclic categorization to include its role as a research chemical specifically designed for proteomics applications. This functional classification reflects the modern approach to chemical design where compounds are developed with specific research applications in mind rather than as general-purpose chemicals. The presence of the methylsulfanyl group introduces additional classification considerations, as this functional group can participate in specific types of chemical interactions and reactions that are valuable in biological research contexts.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds. The name directly describes the structural components: the imidazol-1-yl group attached to a propyl chain, which is then connected to an amine function that also bears a 4-methylsulfanyl-substituted benzyl group. This nomenclature system ensures unambiguous identification of the compound's structure while conforming to internationally recognized naming conventions.

The molecular formula C14H19N3S provides essential quantitative information about the compound's composition, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one sulfur atom. The molecular weight of 261.39 daltons places this compound within the range typical for small molecule research chemicals while maintaining sufficient complexity for specialized applications. These fundamental structural parameters are critical for understanding the compound's physical and chemical properties as well as its potential interactions in biological systems.

Table 1: Structural Parameters of this compound

Parameter Value
Molecular Formula C14H19N3S
Molecular Weight 261.39 g/mol
Nitrogen Atoms 3
Sulfur Atoms 1
Aromatic Rings 2 (imidazole + benzene)
Aliphatic Chain Length 3 carbons (propyl)

The structural identification of this compound reveals the sophisticated integration of multiple functional groups that contribute to its research utility. The imidazole ring provides the fundamental heterocyclic character, while the propyl linker offers flexibility in molecular conformation. The benzyl group introduces additional aromatic character, and the methylsulfanyl substitution provides unique chemical properties through the presence of sulfur. This combination of structural elements results in a compound with complex three-dimensional architecture that can engage in multiple types of molecular interactions.

Position in Imidazole-Containing Compound Research

This compound occupies a significant position within the broader landscape of imidazole-containing compound research, representing the evolution from simple imidazole derivatives to sophisticated, application-specific molecules. The field of imidazole research has experienced remarkable growth since the discovery of the fundamental imidazole structure, with researchers recognizing the versatility of this heterocyclic system for creating compounds with diverse biological activities. The development of this particular compound reflects the current emphasis on designing molecules with specific research applications rather than broad-spectrum activity.

Contemporary imidazole research has demonstrated that derivatives of the basic imidazole structure can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal properties. This compound's design as a proteomics research tool represents a specialized application that leverages the fundamental properties of imidazole while incorporating specific structural modifications to enhance its utility in protein research applications. The strategic placement of the methylsulfanyl group demonstrates the sophisticated understanding of structure-activity relationships that has developed in imidazole chemistry.

The compound's role in proteomics research positions it within the cutting-edge applications of heterocyclic chemistry to biological research. Proteomics, the large-scale study of proteins and their functions, requires specialized chemical tools that can interact with protein systems in predictable and useful ways. The imidazole moiety in this compound provides the ability to form hydrogen bonds and participate in various types of molecular interactions that are crucial for protein research applications. This represents a significant evolution from the early applications of imidazole compounds to the current sophisticated use of designed imidazole derivatives as research tools.

Table 2: Evolution of Imidazole Applications in Research

Time Period Research Focus Compound Complexity Applications
1840s-1858 Basic synthesis Simple imidazole Chemical studies
1887-1950 Nomenclature development Substituted imidazoles Pharmaceutical applications
1950-2000 Biological activity exploration Complex derivatives Drug development
2000-Present Specialized applications Designer molecules Proteomics research

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its specific research applications to represent broader trends in the field. Heterocyclic compounds have been recognized as one of the most important classes of organic compounds due to their prevalence in natural products, pharmaceuticals, and advanced materials. This compound exemplifies the sophisticated approach to heterocyclic design that characterizes modern chemistry, where specific structural features are incorporated to achieve desired properties and functions.

The imidazole ring system itself holds particular significance in heterocyclic chemistry due to its amphoteric nature, allowing it to function both as an acid and as a base. This dual functionality, combined with the compound's aromatic character and ability to participate in hydrogen bonding, makes imidazole derivatives particularly valuable for applications requiring specific molecular interactions. The incorporation of the imidazole ring into more complex molecular architectures, as demonstrated by this compound, represents the evolution of heterocyclic chemistry from simple ring systems to sophisticated molecular tools.

The presence of sulfur in the methylsulfanyl group introduces additional dimensions to the compound's significance in heterocyclic chemistry. Sulfur-containing heterocycles and sulfur-substituted compounds have gained increasing attention due to their unique electronic properties and their ability to participate in specific types of chemical interactions. The strategic incorporation of sulfur into this imidazole-containing compound demonstrates the multi-functional approach that characterizes contemporary heterocyclic chemistry, where multiple heteroatoms are combined to create compounds with enhanced and specific properties.

The compound's role as a specialized research tool also highlights the increasing importance of heterocyclic chemistry in advancing scientific research across multiple disciplines. The ability to design and synthesize compounds with specific properties for particular research applications represents a significant achievement in applied heterocyclic chemistry. This trend toward application-specific design has become increasingly important as research techniques become more sophisticated and require increasingly specialized chemical tools to achieve research objectives.

Properties

IUPAC Name

3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVNBLFRADQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazolyl Propylamine Intermediate

  • Starting from imidazole, alkylation with 1,3-dihalopropane or 3-bromopropylamine derivatives under basic conditions yields 3-imidazol-1-yl-propylamine.
  • Protection/deprotection steps may be employed to control selectivity.
  • Alternative methods include catalytic hydrogenation or reductive amination of imidazole-containing aldehydes or ketones to form the propylamine chain.

Preparation of 4-Methylsulfanyl-Benzyl Electrophile

  • 4-Methylsulfanyl-benzyl chloride or bromide is prepared by halogenation of 4-methylsulfanyl-toluene derivatives.
  • The methylsulfanyl group is introduced via thiolation reactions, often using methylthiol or methylthiolate reagents.
  • Purification ensures the electrophile is suitable for nucleophilic substitution.

Coupling via Nucleophilic Substitution or Reductive Amination

  • The 3-imidazol-1-yl-propylamine acts as a nucleophile attacking the benzyl halide to form the secondary amine.
  • Alternatively, reductive amination can be employed by reacting 3-imidazol-1-yl-propylamine with 4-methylsulfanyl-benzaldehyde in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.
  • Catalysts such as iridium complexes or transition metal catalysts facilitate reductive amination with high selectivity and yield.

Representative Synthetic Route Summary Table

Step Reactants/Intermediates Reaction Type Conditions/Notes Yield/Remarks
1 Imidazole + 1,3-dihalopropane Alkylation Basic medium, reflux Moderate to high yield
2 4-Methylsulfanyl-toluene + halogenating agent Halogenation Controlled temperature, inert atmosphere High purity benzyl halide obtained
3 3-Imidazol-1-yl-propylamine + benzyl halide Nucleophilic substitution Solvent: DMF or ethanol, base present Good yield, secondary amine formed
OR 3-Imidazol-1-yl-propylamine + 4-methylsulfanyl-benzaldehyde + reducing agent Reductive amination Catalyst: NaBH3CN or metal catalyst, mild temp High selectivity and yield

Research Findings and Optimization Notes

  • The nucleophilic substitution route requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Reductive amination offers milder conditions and better selectivity, especially when using catalytic hydrogenation with iridium or rhodium complexes.
  • The presence of the methylsulfanyl group can influence reactivity; thus, protecting groups or selective catalysts may be necessary.
  • Green chemistry methods such as hydrogen borrowing reduce waste and improve sustainability, aligning with modern synthetic goals.
  • Scale-up procedures have been patented for imidazole derivatives, indicating industrial feasibility.

Chemical Reactions Analysis

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were effective against breast cancer cells by inducing caspase-dependent apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It shows potential in inhibiting specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can be beneficial in treating neurological disorders like depression and anxiety .

Protein Interaction Studies

In proteomics, this compound has been utilized to study protein-ligand interactions, particularly in the context of drug design. Its ability to bind selectively to target proteins makes it valuable for understanding the mechanisms of drug action and resistance .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials, including polymers and nanomaterials. These materials can exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Studies

Study TitleApplicationFindings
Anticancer Efficacy of Imidazole DerivativesCancer ResearchInduced apoptosis in breast cancer cell lines
Antibacterial Activity Against Resistant StrainsMicrobiologyEffective against Staphylococcus aureus with low MIC values
Enzyme Inhibition ProfilesBiochemistrySignificant inhibition of MAO activity
Novel Polymer Synthesis Using Imidazole CompoundsMaterial ScienceDevelopment of conductive polymers with improved properties

Mechanism of Action

The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared with three analogs (Table 1):

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 279236-31-6): Replaces SCH3 with fluorine.

(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine : Replaces imidazole with morpholine.

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Features a pyrazole core instead of benzylamine.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Melting Point (°C) Hazard Class
Target Compound C14H19N3S 4-SCH3, Imidazolylpropyl 261.39 Not Reported Xi (Inferred)
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine C13H16FN3 4-F, Imidazolylpropyl 233.28 Not Reported Xi
Morpholine Analog C15H24N2S 4-SCH3, Morpholinylpropyl 272.43 Not Reported Not Available
Pyrazole Derivative C12H17N4S Pyrazole core, SCH3propyl 265.35 104.0–107.0 Not Reported

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The SCH3 group (electron-donating via sulfur’s lone pairs) may enhance solubility in nonpolar solvents compared to the electron-withdrawing fluorine substituent in the fluorinated analog. This difference impacts intermolecular interactions and binding affinity in biological systems.
  • Heterocycle Replacement : Replacing imidazole with morpholine (as in the morpholine analog) introduces a saturated oxygen-containing ring, increasing hydrophilicity and altering hydrogen-bonding capacity .

NMR and Spectroscopic Data

  • NMR Shifts : Evidence from similar compounds (e.g., pyrazole derivatives ) shows that substituents like SCH3 or fluorine induce distinct chemical shifts in <sup>1</sup>H NMR. For example, SCH3 groups deshield adjacent protons due to sulfur’s polarizability, while fluorine causes anisotropic shielding effects. In the pyrazole derivative, δ 8.87 ppm (pyridine protons) and δ 2.5–3.0 ppm (SCH3 and propyl chain) were observed .
  • Regions of Interest: As noted in , substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical environments, aiding in structural elucidation .

Methodologies for Structural Comparison

  • Graph-Based Methods: highlights graph-theoretical approaches to assess structural similarity, where compounds are represented as graphs (nodes = atoms, edges = bonds). The target compound and its analogs would exhibit high similarity in branching patterns but differ in node labels (e.g., S vs. F) .
  • Lumping Strategy : Compounds with SCH3 or morpholine groups may be "lumped" into surrogate categories for modeling physicochemical processes, as their shared properties (e.g., hydrophobicity) simplify reaction networks .

Biological Activity

(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride. The reaction is carried out under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Key Steps in Synthesis:

  • Preparation of Starting Materials: 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
  • Reaction Conditions: Basic medium with suitable solvents.
  • Mechanism: Nucleophilic attack by the amine group on the benzyl chloride.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Metal Ion Interaction: The imidazole ring can chelate metal ions, influencing enzyme activity.
  • Protein Modulation: It may affect protein synthesis and degradation pathways through specific protein interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies suggest that compounds with imidazole moieties have shown potential as anticancer agents. For instance, related imidazole derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The presence of the methylsulfanyl group may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens .

Anti-inflammatory Effects

Compounds containing imidazole rings have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:

StudyCompoundBiological ActivityFindings
1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazoleAnticancerPotent inhibition of cancer cell lines observed.
Imidazole derivativesBroad-spectrumExhibited antibacterial, antiviral, and anti-inflammatory activities.
Benzimidazole derivativesAntimicrobialDemonstrated moderate to good activity against tested organisms.

Q & A

What are the recommended synthetic strategies for (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the benzyl and imidazole moieties. A common approach includes:

  • Step 1 : Alkylation of 4-methylsulfanyl-benzylamine with a 3-halopropylimidazole derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the target amine linkage.
  • Step 2 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate intermediates.
  • Optimization : Reaction yields can be improved by controlling temperature (60–80°C) and using catalytic agents like tetrabutylammonium iodide (TBAI) to enhance nucleophilic substitution efficiency .

How should researchers validate the structural integrity of this compound?

Basic Research Question
Characterization requires a combination of analytical techniques:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., imidazole protons at δ 7.4–7.6 ppm, methylsulfanyl at δ 2.1 ppm) and carbon backbone.
    • IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and C–S vibrations (~650 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles and dihedral angles between imidazole and benzyl groups) for unambiguous confirmation .

What advanced methodologies are used to study the compound’s interactions with biological targets?

Advanced Research Question
To evaluate pharmacological potential:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., histamine H₃ or kinase enzymes) based on imidazole’s metal-coordinating properties.
  • In Vitro Assays : Measure binding affinity via fluorescence polarization or surface plasmon resonance (SPR). For example, competitive displacement assays with labeled ligands can quantify IC₅₀ values .
  • Data Interpretation : Address discrepancies between computational and experimental results by re-evaluating force field parameters or solvent effects .

How can researchers resolve contradictions in reported activity data for structurally similar compounds?

Advanced Research Question
Contradictions often arise from variable substituent effects or assay conditions. Strategies include:

  • Systematic SAR Studies : Synthesize analogs with controlled modifications (e.g., replacing methylsulfanyl with methoxy or halogens) to isolate substituent contributions .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ or EC₅₀ values under standardized conditions .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences across experimental replicates .

What experimental designs are appropriate for assessing environmental persistence and ecotoxicity?

Advanced Research Question
Follow frameworks like Project INCHEMBIOL :

  • Fate Studies :
    • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and pH-adjusted buffers to measure degradation half-lives.
    • Partitioning : Determine log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential.
  • Ecotoxicity Testing :
    • Algal Growth Inhibition : Use OECD Test Guideline 201 to assess effects on Chlorella vulgaris.
    • Daphnia Mortality : Apply acute toxicity tests (OECD 202) with LC₅₀ calculations.

How can chiral impurities in the synthesis of this compound be quantified?

Advanced Research Question
Chiral impurities may arise during alkylation. Detection methods include:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra of the target compound and its enantiomer to identify contamination thresholds .

What strategies mitigate sulfur oxidation in the methylsulfanyl group during storage?

Basic Research Question
The methylsulfanyl group is prone to oxidation to sulfoxide/sulfone. Mitigation approaches:

  • Storage Conditions : Keep the compound under inert gas (N₂/Ar) at –20°C in amber vials to limit light/oxygen exposure.
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated oxidation .

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